molecular formula C9H5Cl2F2NO B1410154 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile CAS No. 1806349-21-2

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410154
CAS No.: 1806349-21-2
M. Wt: 252.04 g/mol
InChI Key: QSNYQXQXBZVYLI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.

    Chlorination: The phenylacetonitrile derivative undergoes chlorination to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring.

    Difluoromethoxylation: The chlorinated intermediate is then subjected to difluoromethoxylation to introduce the difluoromethoxy group at the 2 position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetonitrile derivatives.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3,4-Dichlorophenylacetonitrile: Lacks the difluoromethoxy group.

    2-(Difluoromethoxy)phenylacetonitrile: Lacks the chlorine atoms.

    3,4-Difluoro-2-(difluoromethoxy)phenylacetonitrile: Contains fluorine atoms instead of chlorine.

Uniqueness: 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile is unique due to the combination of chlorine and difluoromethoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

2-[3,4-dichloro-2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-2-1-5(3-4-14)8(7(6)11)15-9(12)13/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYQXQXBZVYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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